

Technical Guide: Physical Characteristics of 2'-Deoxycytidine-¹⁵N₃

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Deoxycytidine-15N3

Cat. No.: B15598703

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2'-Deoxycytidine-¹⁵N₃, a stable isotope-labeled nucleoside crucial for a variety of research applications, particularly in mass spectrometry-based quantitative analysis and metabolic flux studies.

Core Physical and Chemical Properties

2'-Deoxycytidine-¹⁵N₃ is a non-radioactive, stable isotope-labeled version of the naturally occurring deoxyribonucleoside, 2'-deoxycytidine. The incorporation of three ¹⁵N atoms into the cytidine base results in a predictable mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.

General Information

Property	Value	Source
IUPAC Name	4-(¹⁵ N)azanyl-1---INVALID-LINK--pyrimidin-2-one	[1][2]
Synonyms	Deoxycytidine- ¹⁵ N ₃ , Cytosine deoxyriboside- ¹⁵ N ₃ , Deoxyribose cytidine- ¹⁵ N ₃	[3]
Chemical Formula	C ₉ H ₁₃ ¹⁵ N ₃ O ₄	[4]
Unlabeled CAS Number	951-77-9	[4][5][6]

Physical and Chemical Data

Property	Value	Source
Molecular Weight	230.19 g/mol , 230.20 g/mol	[1][4][5][6]
Appearance	White powder, White crystalline powder	[4][7][8]
Purity	≥98%, ≥99% (HPLC)	[4][5][6]
Isotopic Enrichment	96-98 atom % ¹⁵ N	[4]
Melting Point	209-211°C (for unlabeled compound)	[7][9]
Solubility	Soluble in water and DMSO. For unlabeled 2'-Deoxycytidine, water solubility is 50 mg/mL, clear, colorless to very faintly yellow.	[7]
Storage Conditions	Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.	[5][6][8]
Stability	Stable if stored under recommended conditions.	[4]

Experimental Protocols

While specific experimental protocols for the characterization of each batch of 2'-Deoxycytidine- $^{15}\text{N}_3$ are proprietary to the manufacturers, the following are generalized methodologies for key analytical techniques used to verify its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and isotopic labeling of 2'-Deoxycytidine- $^{15}\text{N}_3$.

Methodology:

- **Sample Preparation:** Dissolve a small amount of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D_2O) or DMSO- d_6 .
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra. Due to the ^{15}N labeling, characteristic changes in the spectra, such as splitting patterns or the absence of certain signals in ^{15}N -decoupled spectra, can be observed.
- **Data Analysis:** Compare the obtained spectra with known spectra of unlabeled 2'-deoxycytidine and analyze the coupling constants to confirm the positions of the ^{15}N labels. For unlabeled 2'-Deoxycytidine in water at 600 MHz, characteristic ^1H NMR shifts are observed at approximately 7.83, 6.28, 5.89, 4.44, 4.03, 3.83, 3.73, and 2.38 ppm.[\[10\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the isotopic enrichment of 2'-Deoxycytidine- $^{15}\text{N}_3$.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent, such as a mixture of water and methanol with a small amount of formic acid for ionization enhancement.

- **Instrumentation:** Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- **Data Acquisition:** Acquire the mass spectrum in positive or negative ion mode. For unlabeled 2'-deoxycytidine, the exact mass is 227.091 u.[\[11\]](#)
- **Data Analysis:** The mass spectrum of 2'-Deoxycytidine- $^{15}\text{N}_3$ will show a parent ion peak corresponding to its labeled molecular weight (approximately 230.08171059 Da).[\[1\]](#) The isotopic distribution pattern can be analyzed to confirm the level of ^{15}N enrichment. In tandem MS (MS/MS), characteristic fragmentation patterns can be observed, for instance, a transition from m/z 231 to m/z 115.[\[12\]](#)

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of 2'-Deoxycytidine- $^{15}\text{N}_3$.

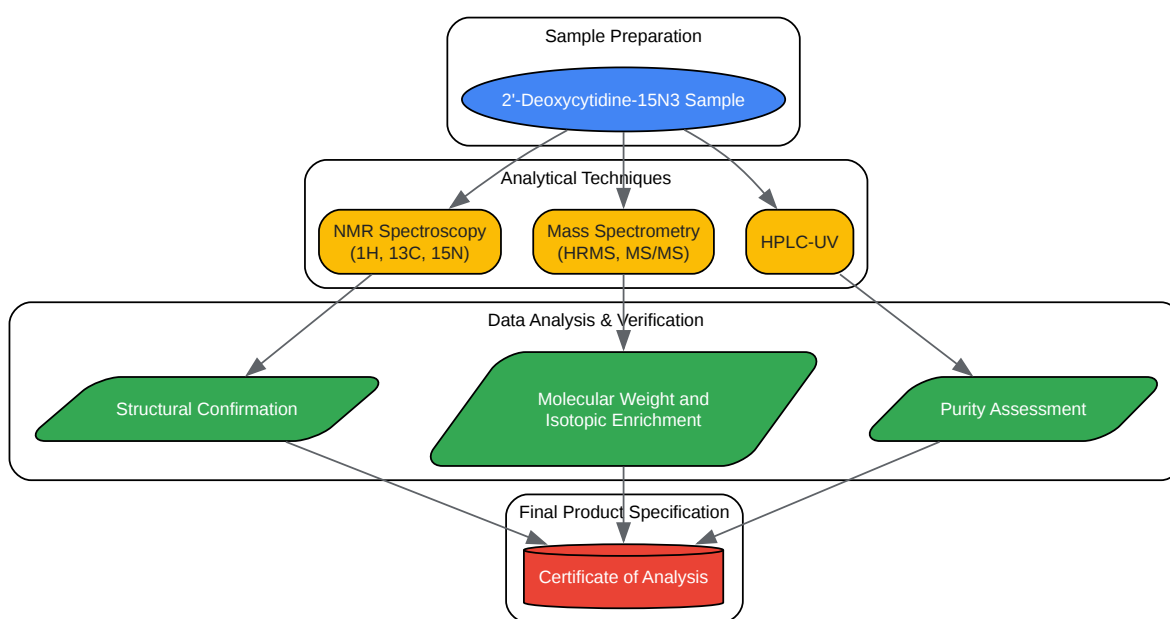
Methodology:

- **Sample Preparation:** Dissolve a known concentration of the compound in the mobile phase.
- **Instrumentation:** Use an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
- **Chromatographic Conditions:**
 - **Mobile Phase:** A gradient of aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
 - **Flow Rate:** Typically 0.5-1.0 mL/min.
 - **Detection Wavelength:** Monitor the absorbance at the λ_{max} of cytidine, which is around 270-280 nm.
- **Data Analysis:** The purity is determined by integrating the peak area of the main compound and any impurities. A purity of $\geq 98\%$ is common for this product.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of 2'-Deoxycytidine- $^{15}\text{N}_3$.



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Caption: Workflow for the characterization of 2'-Deoxycytidine-15N3.

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- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of 2'-Deoxycytidine-15N₃]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598703#physical-characteristics-of-2-deoxycytidine-15n3]

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